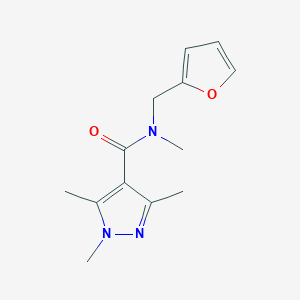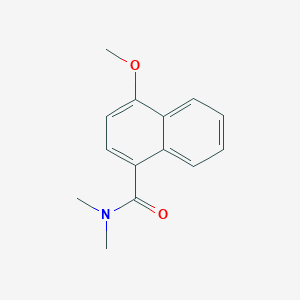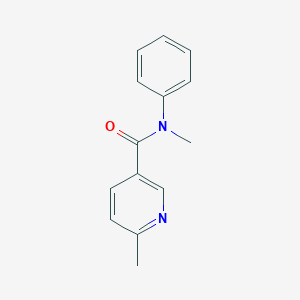![molecular formula C16H18N2O B7508875 N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMPA and has been synthesized using different methods.
作用機序
The mechanism of action of DMMPA is not fully understood. However, it has been suggested that DMMPA exerts its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation. DMMPA has also been found to inhibit the production of certain pro-inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
DMMPA has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells. DMMPA has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. DMMPA has also been found to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
DMMPA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry. However, DMMPA has several limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of DMMPA. One potential direction is the development of more efficient synthesis methods for DMMPA. Another direction is the study of the mechanism of action of DMMPA, which may lead to the development of more effective antitumor drugs. DMMPA can also be studied for its potential applications in metal-organic frameworks and biological imaging. Finally, the toxicity of DMMPA can be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, DMMPA is a chemical compound that has potential applications in various fields, including medicinal chemistry, metal-organic frameworks, and biological imaging. DMMPA has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. Although DMMPA has several advantages for lab experiments, it also has limitations, such as its low solubility in water and potential toxicity. There are several future directions for the study of DMMPA, including the development of more efficient synthesis methods and the study of its mechanism of action.
合成法
DMMPA can be synthesized using various methods, including the reaction between 2-chloronicotinic acid and 4-methylbenzylamine in the presence of a base. Another method involves the reaction between 2-cyano-6-methylpyridine and 4-methylbenzylamine in the presence of a reducing agent. DMMPA can also be synthesized using 2-amino-6-methylpyridine and 4-methylbenzaldehyde in the presence of a reducing agent.
科学的研究の応用
DMMPA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DMMPA has also been found to possess anti-inflammatory and analgesic properties. In addition, DMMPA has been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe in biological imaging.
特性
IUPAC Name |
N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)11-18(3)16(19)15-6-4-5-13(2)17-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVYJSXPWPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)



![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)


![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

